molecular formula C18H16N4O2 B2687373 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235079-49-8

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No. B2687373
CAS RN: 1235079-49-8
M. Wt: 320.352
InChI Key: IESIGCSVIIJTLM-UHFFFAOYSA-N
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Description

The compound “3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one” is a complex organic molecule that contains several functional groups, including an indoline group, a triazine group, and a ketone group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indoline and triazine groups means that the molecule will have multiple rings, and the ketone group will introduce polarity into the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The indoline and triazine groups are likely to be involved in aromatic substitution reactions, while the ketone group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ketone group could influence its solubility in different solvents, and the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Photocatalysis and Synthesis

Light-Induced Deazolation and Hydrogen Atom Transfer: Researchers have developed a regionally selective visible-light-mediated deazolation of 1,2,3-benzotriazin-4(3H)-one, leading to the formation of 3-substituted indolin-2-one. This transformation is crucial because 3-substituted indolin-2-one serves as a fundamental structural motif in many biologically active molecules and natural products. Notably, the switch from reported nickel catalysis (yielding C3-substituted 3,4-dihydroisoquinolin-1(2H)-one) to photocatalysis enables distinct reactivity. Photocatalytic deazolation followed by nitrogen-mediated hydrogen atom transfer results in exclusive formation of 3-substituted indolin-2-one. The practical utility of this process is highlighted through gram-scale synthesis and subsequent amide formation .

Molecular Modeling Studies

Insights into Structure-Activity Relationships: Molecular modeling studies provide valuable insights into the interactions and behavior of this compound. Researchers have explored its binding modes, electronic properties, and potential interactions with biological targets. These computational investigations aid in predicting its pharmacological activity, solubility, and stability. Understanding the structure-activity relationships is essential for optimizing its use in drug design and development .

Antimicrobial Activity

Evaluating Efficacy Against Pathogens: In vitro and in vivo studies have assessed the antimicrobial potential of 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one. Researchers investigate its effectiveness against bacteria, fungi, and other pathogens. The compound’s mechanism of action, toxicity profile, and potential as a novel antimicrobial agent are areas of active research .

Anticancer Properties

Targeting Cancer Cells: Given the compound’s unique structure, researchers explore its anticancer properties. In particular, they investigate its effects on various cancer cell lines, including prostate, pancreatic, and acute leukemia cells. Preclinical studies assess its cytotoxicity, apoptosis-inducing capabilities, and potential as a targeted therapy. Understanding its mode of action and selectivity is crucial for advancing its development as an anticancer drug .

properties

IUPAC Name

3-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12(17(23)21-11-10-13-6-2-5-9-16(13)21)22-18(24)14-7-3-4-8-15(14)19-20-22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESIGCSVIIJTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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